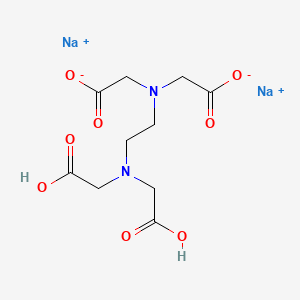

EDTA disodium salt

Cat. No. B8817717

M. Wt: 336.21 g/mol

InChI Key: ZGTMUACCHSMWAC-UHFFFAOYSA-L

Attention: For research use only. Not for human or veterinary use.

Patent

US07811560B2

Procedure details

Samples were prepared for reducing SDS-PAGE by adding 110 μl of sample to 10 μl sample Buffer (2×), 2.5 μl reducing agent (10×) and 2 μl of 0.1M EDTA (to achieve final concentration of 10 mM). The high molecular weight (HMW) marker was prepared by adding 10 μl of concentrated stock to 80 μl reducing agent (10×), 310 μl WFI and 400 μl sample buffer (2×). The diluted HMW standard was then heated at 95° C. for 5 minutes before aliquoting and storage at −20° C. for use in subsequent gels. Samples (15 μl) containing collagenases were run directly (i.e. with no prior heat treatment) on 8% Tris-Glycine gels using Tris-Glycine running buffer at 130 V for ˜1 hour 50 mins. After electrophoresis, the gels were stained with colloidal blue stain reagent as per the manufacturer's instructions.

[Compound]

Name

Tris-Glycine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

Tris-Glycine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

CCCCCCCCCCCCOS([O-])(=O)=O.[Na+:18].[CH2:19]([N:30]([CH2:35][C:36]([OH:38])=[O:37])[CH2:31][C:32]([OH:34])=[O:33])[CH2:20][N:21]([CH2:26][C:27]([OH:29])=[O:28])[CH2:22][C:23]([OH:25])=[O:24]>>[Na+:18].[Na+:18].[CH2:20]([N:21]([CH2:26][C:27]([OH:29])=[O:28])[CH2:22][C:23]([OH:25])=[O:24])[CH2:19][N:30]([CH2:35][C:36]([O-:38])=[O:37])[CH2:31][C:32]([O-:34])=[O:33] |f:0.1,3.4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCCCCCCCCCCCOS(=O)(=O)[O-].[Na+]

|

Step Two

|

Name

|

|

|

Quantity

|

2 μL

|

|

Type

|

reactant

|

|

Smiles

|

C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O

|

Step Three

[Compound]

|

Name

|

Tris-Glycine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

Tris-Glycine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-20 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Samples were prepared

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

by adding 110 μl of sample to 10 μl sample Buffer (2×), 2.5 μl

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The high molecular weight (HMW) marker was prepared

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

by adding 10 μl of concentrated stock to 80 μl

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Samples (15 μl) containing collagenases

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

for ˜1 hour

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

50 mins

|

|

Duration

|

50 min

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

[Na+].[Na+].C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US07811560B2

Procedure details

Samples were prepared for reducing SDS-PAGE by adding 110 μl of sample to 10 μl sample Buffer (2×), 2.5 μl reducing agent (10×) and 2 μl of 0.1M EDTA (to achieve final concentration of 10 mM). The high molecular weight (HMW) marker was prepared by adding 10 μl of concentrated stock to 80 μl reducing agent (10×), 310 μl WFI and 400 μl sample buffer (2×). The diluted HMW standard was then heated at 95° C. for 5 minutes before aliquoting and storage at −20° C. for use in subsequent gels. Samples (15 μl) containing collagenases were run directly (i.e. with no prior heat treatment) on 8% Tris-Glycine gels using Tris-Glycine running buffer at 130 V for ˜1 hour 50 mins. After electrophoresis, the gels were stained with colloidal blue stain reagent as per the manufacturer's instructions.

[Compound]

Name

Tris-Glycine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

Tris-Glycine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

CCCCCCCCCCCCOS([O-])(=O)=O.[Na+:18].[CH2:19]([N:30]([CH2:35][C:36]([OH:38])=[O:37])[CH2:31][C:32]([OH:34])=[O:33])[CH2:20][N:21]([CH2:26][C:27]([OH:29])=[O:28])[CH2:22][C:23]([OH:25])=[O:24]>>[Na+:18].[Na+:18].[CH2:20]([N:21]([CH2:26][C:27]([OH:29])=[O:28])[CH2:22][C:23]([OH:25])=[O:24])[CH2:19][N:30]([CH2:35][C:36]([O-:38])=[O:37])[CH2:31][C:32]([O-:34])=[O:33] |f:0.1,3.4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCCCCCCCCCCCOS(=O)(=O)[O-].[Na+]

|

Step Two

|

Name

|

|

|

Quantity

|

2 μL

|

|

Type

|

reactant

|

|

Smiles

|

C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O

|

Step Three

[Compound]

|

Name

|

Tris-Glycine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

Tris-Glycine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-20 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Samples were prepared

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

by adding 110 μl of sample to 10 μl sample Buffer (2×), 2.5 μl

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The high molecular weight (HMW) marker was prepared

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

by adding 10 μl of concentrated stock to 80 μl

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Samples (15 μl) containing collagenases

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

for ˜1 hour

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

50 mins

|

|

Duration

|

50 min

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

[Na+].[Na+].C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |